Methyltriphenoxyphosphonium iodide

Vue d'ensemble

Description

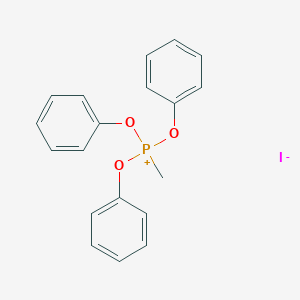

Methyltriphenoxyphosphonium iodide is a chemical compound with the molecular formula CH3P(I)(OC6H5)3 and a molecular weight of 452.22 g/mol . It is known for its use in various chemical reactions and applications, particularly in organic synthesis.

Méthodes De Préparation

Methyltriphenoxyphosphonium iodide can be synthesized through the reaction of triphenyl phosphite with methyl iodide. The reaction typically involves the use of an aprotic solvent such as 1,3-dimethylimidazolidin-2-one . The reaction conditions include maintaining a temperature of around 110°C and allowing the reaction to proceed for about an hour . After the reaction, the product is purified through recrystallization using solvents like dichloromethane, ethyl acetate, and petroleum ether .

Analyse Des Réactions Chimiques

Methyltriphenoxyphosphonium iodide undergoes several types of chemical reactions, including:

Dehydration and Dehydrohalogenation: It is an effective reagent for dehydration and dehydrohalogenation reactions under mild conditions.

Substitution Reactions: It can be used in substitution reactions to transform the 5′-hydroxyl group in nucleosides to the 5′-deoxy-5′-iodo group.

Wittig Reactions: It serves as a precursor to Wittig reagents, which are used in the formation of carbon-carbon double bonds.

Applications De Recherche Scientifique

Nucleoside Modification

Iodination of Nucleosides

One of the most significant applications of MTPI is in the iodination of the 5′-hydroxyl group in nucleosides, converting it to a 5′-deoxy-5′-iodo group. This transformation is crucial for synthesizing nucleoside analogs, which are important in studying biological processes and developing antiviral and anticancer agents .

Case Study: Iodination Conditions and Yields

The following table summarizes specific conditions used for the iodination of nucleosides with MTPI:

| Nucleoside | Conditions | Yield |

|---|---|---|

| Nucleoside A | MTPI with potassium hexamethylsilazane in THF; 0-20°C for 0.5h | 91% |

| Nucleoside B | In DMF at 0-20°C for 3.5h | 85% |

| Nucleoside C | With n-butyllithium in THF; hexane | 75% |

These results demonstrate the efficiency of MTPI in modifying nucleosides under mild conditions, highlighting its utility in synthetic organic chemistry.

Dehydration Reactions

MTPI serves as an effective dehydrating agent, facilitating the selective dehydration of secondary alcohols to form alkenes. This reaction is particularly advantageous because it can occur under mild conditions, making it suitable for sensitive substrates .

Mechanism Insights

Research indicates that MTPI interacts with alcohols to promote dehydration through a mechanism involving the displacement of phenoxide ions. Studies using ultrafast nuclear magnetic resonance spectroscopy have elucidated these reaction pathways, providing insights into the kinetics and mechanisms involved .

Dehydrohalogenation Reactions

In addition to dehydration, MTPI can induce dehydrohalogenation reactions, expanding its application scope in organic synthesis. This property allows for the formation of alkenes from alkyl halides, further showcasing its versatility as a reagent .

Comparison with Other Phosphonium Compounds

To better understand the unique features of MTPI, a comparison with other phosphonium salts is presented below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound (MTPI) | Triphenyl phosphine derivative | Effective dehydrating agent under mild conditions |

| Benzyltriphenylphosphonium chloride | Triphenyl phosphine derivative | Commonly used as a phase transfer catalyst |

| Diphenylphosphinoacetic acid | Phosphino acid derivative | Functions primarily as a ligand in coordination chemistry |

| Triethylphosphine | Tertiary phosphine | Used mainly as a reducing agent |

MTPI's ability to promote dehydration reactions selectively under mild conditions distinguishes it from other phosphonium compounds that may require harsher reaction environments.

Mécanisme D'action

The mechanism of action of methyltriphenoxyphosphonium iodide involves its role as a reagent in various chemical transformations. It acts by facilitating the removal of hydroxyl groups and halogens from organic molecules, thereby enabling the formation of new chemical bonds . The molecular targets and pathways involved in these reactions include the nucleophilic substitution of hydroxyl groups and the elimination of halogens .

Comparaison Avec Des Composés Similaires

Methyltriphenoxyphosphonium iodide can be compared with other similar compounds such as:

Methyltriphenylphosphonium iodide: Both compounds are used in Wittig reactions, but this compound is more effective in dehydration and dehydrohalogenation reactions.

Triphenyl phosphite methoiodide: This compound is similar in structure and function but has different reactivity and applications.

This compound stands out due to its unique ability to induce dehydration and dehydrohalogenation under mild conditions, making it a valuable reagent in organic synthesis .

Activité Biologique

Methyltriphenoxyphosphonium iodide (MTPI) is a phosphonium salt that has garnered attention for its diverse biological activities and applications in synthetic chemistry. This article explores the biological activity of MTPI, highlighting its mechanisms of action, applications in organic synthesis, and relevant case studies.

MTPI is characterized by its ability to act as a dehydrating agent and a precursor for generating reactive intermediates in various chemical reactions. It is particularly noted for its role in nucleophilic substitutions and hydroalkylation reactions. The compound facilitates the conversion of alcohols into hydrocarbons through a mechanism involving the formation of reactive phosphonium intermediates, which can subsequently undergo elimination reactions under mild conditions .

Key Mechanisms:

- Dehydration : MTPI effectively induces dehydration reactions, particularly when used in aprotic solvents like 1,3-dimethylimidazolidin-2-one. This process involves the interaction of MTPI with alcohols, leading to the formation of alkenes .

- Hydroalkylation : The compound has been employed to generate iodides in situ, allowing for the introduction of primary and secondary radicals into organic substrates. This has significant implications for the synthesis of complex organic molecules, including nucleobases and other biologically relevant compounds .

Biological Applications

MTPI's biological activity extends beyond synthetic chemistry; it has been investigated for its potential therapeutic applications. Some notable findings include:

- Nucleic Acid Modifications : Research indicates that MTPI can be utilized to modify nucleic acids, enhancing their stability and reactivity. This is particularly relevant in the context of developing new therapeutic agents that target genetic material .

- Antimicrobial Activity : Preliminary studies suggest that MTPI may exhibit antimicrobial properties, although comprehensive evaluations are still required to establish its efficacy against specific pathogens .

Case Studies

Several studies have demonstrated the utility of MTPI in various biological contexts:

- Synthetic Pathways for Nucleobases :

- Radical Mediated Reactions :

- Dehydration Reactions :

Data Tables

The following tables summarize key findings related to the biological activity and applications of MTPI:

| Compound | Yield (%) | Conditions |

|---|---|---|

| MTPI | 85% | 1,3-dimethylimidazolidin-2-one solvent |

| Traditional Agent | 60% | Hexamethylphosphoric triamide solvent |

Propriétés

IUPAC Name |

methyl(triphenoxy)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3P.HI/c1-23(20-17-11-5-2-6-12-17,21-18-13-7-3-8-14-18)22-19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTOBGBZBCELGC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18IO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938707 | |

| Record name | Methyl(triphenoxy)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17579-99-6 | |

| Record name | Phosphorus(1+), methyltriphenoxy-, iodide (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17579-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltriphenoxyphosphonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017579996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl(triphenoxy)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyltriphenoxyphosphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.